4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098129-61-2
VCID: VC3210643
InChI: InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H
SMILES: C1CNCCC1N2C(=O)COCC2=O.Cl
Molecular Formula: C9H15ClN2O3
Molecular Weight: 234.68 g/mol

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride

CAS No.: 2098129-61-2

Cat. No.: VC3210643

Molecular Formula: C9H15ClN2O3

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride - 2098129-61-2

Specification

CAS No. 2098129-61-2
Molecular Formula C9H15ClN2O3
Molecular Weight 234.68 g/mol
IUPAC Name 4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride
Standard InChI InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H
Standard InChI Key VWOKHUDXAUVKQW-UHFFFAOYSA-N
SMILES C1CNCCC1N2C(=O)COCC2=O.Cl
Canonical SMILES C1CNCCC1N2C(=O)COCC2=O.Cl

Introduction

Chemical Identity and Structural Characteristics

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a heterocyclic compound containing both morpholine and piperidine ring systems. The compound features a morpholine-3,5-dione scaffold connected at the 4-position to a piperidine ring. The hydrochloride salt form enhances stability and solubility characteristics for research applications.

Chemical Identification Data

The compound is registered with specific chemical identifiers that facilitate its tracking and identification across chemical databases and research literature.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Name4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride
CAS Registry Number2098129-61-2
Reference ID3D-YID12961
Molecular FormulaC₉H₁₅ClN₂O₃
Molecular Weight~246.68 g/mol (calculated)

The molecular structure consists of a morpholine ring with carbonyl groups at positions 3 and 5, connected at the 4-position to a piperidine ring, with the nitrogen of the piperidine protonated to form the hydrochloride salt . This arrangement creates a unique chemical entity with distinct physicochemical properties and potential biological activities.

Physicochemical Properties

The physicochemical properties of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride significantly influence its behavior in various research applications and synthetic processes. Understanding these properties is essential for researchers working with this compound.

Physical Properties

The compound typically exists as a crystalline solid at room temperature. As a hydrochloride salt, it demonstrates improved stability and solubility characteristics compared to its free base form . Storage recommendations indicate room temperature is suitable for maintaining compound integrity, suggesting reasonable stability under standard laboratory conditions.

Structural Features of Interest

The morpholine-3,5-dione segment of the molecule represents a significant structural motif found in various bioactive compounds. This structural element contains two carbonyl groups that can participate in hydrogen bonding interactions with biological targets. The piperidine ring, connected at the 4-position of the morpholine-3,5-dione, provides a basic nitrogen atom that, when protonated as in the hydrochloride salt, enhances water solubility and potentially influences binding interactions with biological targets.

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride, it is valuable to examine structurally related compounds.

Comparison with 4-(Piperidin-4-yl)morpholin-3-one hydrochloride

A closely related compound is 4-(Piperidin-4-yl)morpholin-3-one hydrochloride (CAS: 891790-19-5), which differs in having only one carbonyl group in the morpholine ring instead of two . This structural difference would significantly affect the compound's hydrogen bonding properties, reactivity, and potential biological interactions.

Table 2: Comparison of Key Properties

Property4-(Piperidin-4-yl)morpholine-3,5-dione HCl4-(Piperidin-4-yl)morpholin-3-one HCl
CAS Number2098129-61-2891790-19-5
Molecular FormulaC₉H₁₅ClN₂O₃C₉H₁₆ClN₂O₂
Molecular Weight~246.68 g/mol (calculated)220.7 g/mol
Carbonyl GroupsTwo (positions 3 and 5)One (position 3)
InChI KeyNot available in search resultsXSHWIWKBIOMUFG-UHFFFAOYSA-N

The additional carbonyl group in 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride would likely confer different hydrogen bond acceptor properties and potentially alter its solubility profile and biological activity compared to the mono-carbonyl analog .

Structural Relationship to Other Morpholinediones

The compound belongs to a broader class of morpholinedione derivatives that have shown various biological activities. For instance, the search results mention 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- (CAS: 106260-91-7), which contains the same morpholine-3,5-dione core structure but with a more complex substituent at the 4-position . These structural relationships suggest potential parallels in synthetic approaches and biological properties.

SupplierCatalog NumberQuantityPrice (EUR)
CymitQuimica3D-YID12961100 mg469.00
CymitQuimica3D-YID129611 g1,173.00

The relatively high cost per gram suggests specialized synthesis processes and limited production volume, which is typical for research-grade specialty compounds.

Analytical Considerations

Proper identification and characterization of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is essential for research applications.

Future Research Directions

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride presents several promising avenues for future investigation.

Structure Optimization Opportunities

The compound offers multiple positions for structural modification:

  • The piperidine nitrogen represents a site for potential alkylation or acylation

  • The morpholinedione ring provides opportunities for substitution reactions

  • The carbonyl groups can participate in various condensation reactions

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